Fampridine Impurity 1 (Dalfampridine Impurity 1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

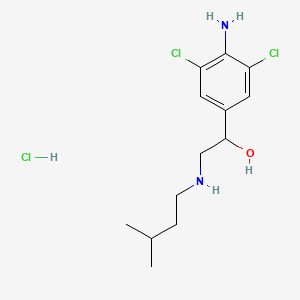

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol. It is a derivative of Fampridine, which is used to improve walking ability in patients with multiple sclerosis. Fampridine Impurity 1 is primarily used in pharmaceutical research and development, particularly in the synthesis and analysis of Fampridine.

作用机制

Target of Action

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine, the parent compound, is a potassium channel blocker . Its primary targets are the potassium channels exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the transmembrane potential and prolonging the action potential .

Mode of Action

In MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . Fampridine Impurity 1, as part of Fampridine, inhibits these voltage-gated potassium channels in the central nervous system (CNS) to maintain the transmembrane potential and prolong the action potential .

Biochemical Pathways

The biochemical pathways affected by Fampridine Impurity 1 are those involved in the conduction of action potentials in neurons. By blocking potassium channels, it prevents the outflow of potassium ions during the repolarization phase of the action potential . This action prolongs the duration of the action potential, thereby enhancing neuronal conduction . The downstream effects of this action include improved motor function in MS patients .

Pharmacokinetics

These studies provide insights into the drug’s absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug’s safety in patients with different metabolic capabilities and in various states of health.

Result of Action

The primary result of Fampridine Impurity 1’s action is the improvement of motor function in patients with MS . By prolonging the action potential in neurons, it enhances neuromuscular transmission, making it easier to trigger an action potential . This effect can lead to improved walking speed and mobility in MS patients .

生化分析

Biochemical Properties

Fampridine Impurity 1 plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Fampridine Impurity 1 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Fampridine Impurity 1 involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of Fampridine Impurity 1 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Fampridine Impurity 1 is involved in various metabolic pathways, interacting with several enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

Fampridine Impurity 1 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation

Subcellular Localization

. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

The synthesis of Fampridine Impurity 1 involves several steps. The starting material, 4-aminopyridine, is dissolved in hydrochloric acid and sodium nitrite is added to form the diazonium salt. Sodium hydroxide is then added to the diazonium salt solution to form the corresponding phenol. The phenol is extracted with ethyl acetate and washed with water. The organic layer is dried with anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product. The crude product is purified by recrystallization from methanol to obtain Fampridine Impurity 1.

化学反应分析

Fampridine Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, ethyl acetate, and methanol. The major products formed from these reactions include the diazonium salt and the corresponding phenol.

科学研究应用

Fampridine Impurity 1 is used in a variety of scientific research applications. In chemistry, it is used as a reference standard for the analysis and synthesis of Fampridine. In biology and medicine, it is used in the development of drugs for the treatment of multiple sclerosis . Fampridine Impurity 1 is also used in the pharmaceutical industry for quality control, method validation, and stability studies .

相似化合物的比较

Fampridine Impurity 1 is similar to other impurities and derivatives of Fampridine, such as 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide. it is unique in its specific structure and properties, which make it useful for specific applications in pharmaceutical research and development. Other similar compounds include various Fampridine impurities and related compounds used in the synthesis and analysis of Fampridine .

属性

CAS 编号 |

125583-33-7 |

|---|---|

分子式 |

C6H5ClN2O |

分子量 |

156.57 |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

N-chloro-4-Pyridinecarboxamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。